molecular formula C12H15NO3 B13931896 Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate

Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B13931896
M. Wt: 221.25 g/mol
InChI Key: HQUBIVPIDNGDEQ-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl diazoacetate under mild conditions. Another method involves the reaction of 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid with ethanol . These reactions are generally carried out at room temperature to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
  • Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate
  • Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Uniqueness

Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-propan-2-yl-4H-furo[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C12H15NO3/c1-4-15-12(14)9-5-10-11(13-9)8(6-16-10)7(2)3/h5-7,13H,4H2,1-3H3

InChI Key

HQUBIVPIDNGDEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CO2)C(C)C

Origin of Product

United States

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